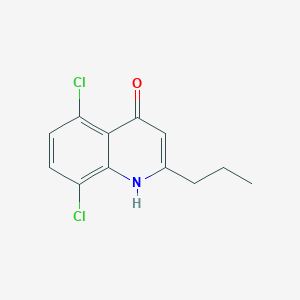
5,8-Dichloro-2-propyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5,8-Dichloro-2-propyl-4-quinolinol involves several steps. One common method includes the chlorination of 2-propyl-4-quinolinol under controlled conditions to introduce chlorine atoms at the 5 and 8 positions . The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
5,8-Dichloro-2-propyl-4-quinolinol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,8-Dichloro-2-propyl-4-quinolinol involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a bidentate chelator, binding to metal ions that are critical for enzyme function . This interaction can inhibit enzyme activity, leading to various biological effects . In cancer research, it has been shown to induce cell cycle arrest and apoptosis in tumor cells by targeting specific DNA structures and pathways .
Vergleich Mit ähnlichen Verbindungen
5,8-Dichloro-2-propyl-4-quinolinol can be compared with other similar compounds such as:
5,7-Dichloro-8-quinolinol: This compound has similar chemical properties but differs in the position of the chlorine atoms.
Chlorquinaldol: Known for its antiseptic properties, chlorquinaldol has a similar quinoline structure but with different substituents.
5,7-Dichloro-2-methyl-8-quinolinol: This compound is used in antitumor research and has a similar mechanism of action.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of quinoline derivatives.
Eigenschaften
CAS-Nummer |
1070880-07-7 |
|---|---|
Molekularformel |
C12H11Cl2NO |
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
5,8-dichloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-3-7-6-10(16)11-8(13)4-5-9(14)12(11)15-7/h4-6H,2-3H2,1H3,(H,15,16) |
InChI-Schlüssel |
LKVDABRYOAGQSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)C2=C(C=CC(=C2N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)
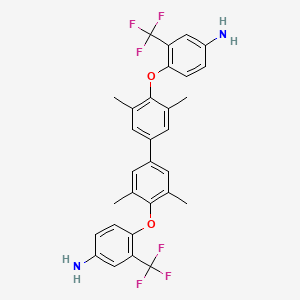
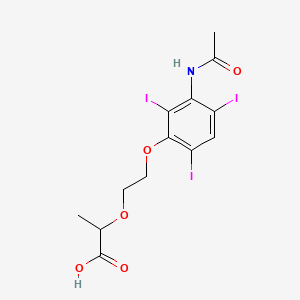

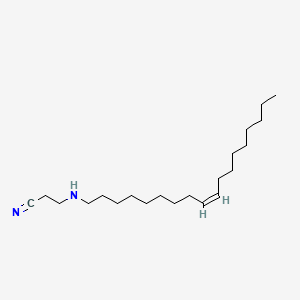
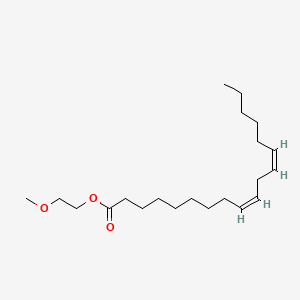


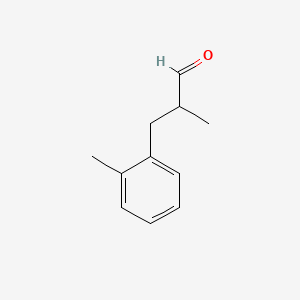
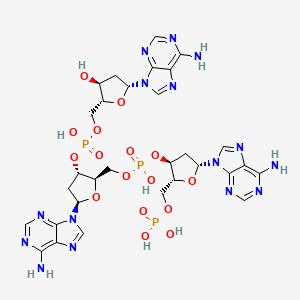
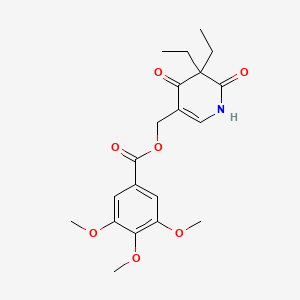
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
